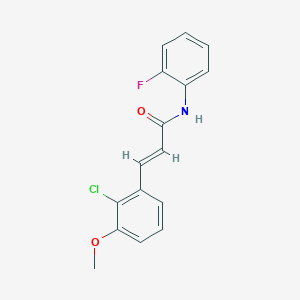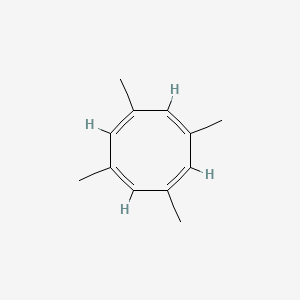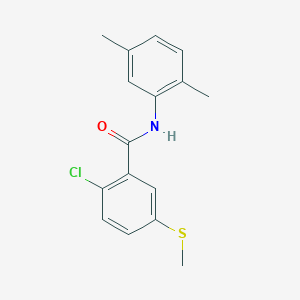
1-Methyl-4-(4-nitrobenzylidene)-1,4-dihydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(4-nitrobenzylidene)-1,4-dihydropyridine is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a nitrobenzylidene group attached to the 4-position of the dihydropyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(4-nitrobenzylidene)-1,4-dihydropyridine typically involves the condensation of 1-methyl-4-piperidone with 4-nitrobenzaldehyde in the presence of a base. The reaction proceeds through the formation of an iminium intermediate, which then undergoes elimination to yield the desired product. The reaction conditions often include the use of pyrrolidine as a catalyst and may be carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-(4-nitrobenzylidene)-1,4-dihydropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-methyl-4-(4-aminobenzylidene)-1,4-dihydropyridine.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of substituted nitrobenzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(4-nitrobenzylidene)-1,4-dihydropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive dihydropyridines.
Industry: Utilized in the development of materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(4-nitrobenzylidene)-1,4-dihydropyridine is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group may participate in redox reactions, while the dihydropyridine ring can interact with biological receptors or enzymes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylidene-1H-imidazol-5(4H)-ones: These compounds share structural similarities and have been studied for their fluorescent properties.
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
1H-Pyrazolo[3,4-b]pyridines: These compounds have been extensively studied for their biomedical applications.
Uniqueness
1-Methyl-4-(4-nitrobenzylidene)-1,4-dihydropyridine is unique due to the presence of both a nitrobenzylidene group and a dihydropyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
2590-87-6 |
|---|---|
Molekularformel |
C13H12N2O2 |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
1-methyl-4-[(4-nitrophenyl)methylidene]pyridine |
InChI |
InChI=1S/C13H12N2O2/c1-14-8-6-12(7-9-14)10-11-2-4-13(5-3-11)15(16)17/h2-10H,1H3 |
InChI-Schlüssel |
DRAUPCPPCPEKKF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(3-Hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid](/img/structure/B11950128.png)





